molecular formula C16H22N2O3S B6502041 1-(1-phenylmethanesulfonylpiperidin-4-yl)pyrrolidin-2-one CAS No. 1421489-58-8

1-(1-phenylmethanesulfonylpiperidin-4-yl)pyrrolidin-2-one

Cat. No.: B6502041
CAS No.: 1421489-58-8
M. Wt: 322.4 g/mol
InChI Key: NIEXXQSNBQQNPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-Phenylmethanesulfonylpiperidin-4-yl)pyrrolidin-2-one is a compound that features a pyrrolidin-2-one core structure, which is a five-membered lactam ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .

Preparation Methods

The synthesis of 1-(1-phenylmethanesulfonylpiperidin-4-yl)pyrrolidin-2-one can be achieved through various synthetic routes. One common method involves the selective synthesis of pyrrolidin-2-ones via the ring contraction and deformylative functionalization of piperidine derivatives. For instance, 1-phenylpiperidine can be treated with copper(II) acetate, potassium iodide, and Oxone in acetonitrile under oxygen at 80°C for 12 hours . This method allows for the formation of pyrrolidin-2-ones through a domino process that includes the in situ formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .

Chemical Reactions Analysis

1-(1-Phenylmethanesulfonylpiperidin-4-yl)pyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common reagents used in these reactions include oxidizing agents like Oxone and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1-(1-Phenylmethanesulfonylpiperidin-4-yl)pyrrolidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1-phenylmethanesulfonylpiperidin-4-yl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. For example, compounds with a pyrrolidin-2-one scaffold have been shown to bind to prolyl-tRNA synthetase, inhibiting its activity and leading to the death of certain parasites . The exact molecular targets and pathways involved depend on the specific biological context and application.

Properties

IUPAC Name

1-(1-benzylsulfonylpiperidin-4-yl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3S/c19-16-7-4-10-18(16)15-8-11-17(12-9-15)22(20,21)13-14-5-2-1-3-6-14/h1-3,5-6,15H,4,7-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIEXXQSNBQQNPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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